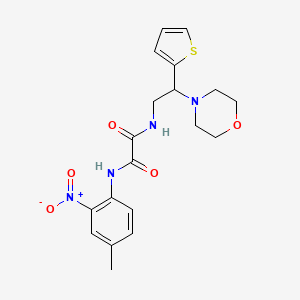

N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-methyl-2-nitrophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-13-4-5-14(15(11-13)23(26)27)21-19(25)18(24)20-12-16(17-3-2-10-29-17)22-6-8-28-9-7-22/h2-5,10-11,16H,6-9,12H2,1H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMIEZAYMPRJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Structural Features

The compound features several key structural components:

- Nitrophenyl Group : Known for its reactivity and ability to interact with biological targets.

- Morpholino Group : Enhances solubility and may improve pharmacokinetic properties.

- Oxalamide Functional Group : Contributes to the compound's stability.

These features suggest that the compound may exhibit diverse biological activities, particularly in the context of drug development.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. The unique structure allows it to modulate various biochemical pathways. For instance, the nitrophenyl group can participate in redox reactions, influencing cellular processes such as apoptosis and proliferation.

Interaction Studies

Studies have shown that this compound may affect:

- Cellular Proliferation : By influencing signaling pathways associated with cell growth.

- Apoptosis : Through modulation of apoptotic pathways, potentially making it a candidate for cancer therapy.

Pharmacological Properties

The pharmacological profile of this compound has been explored in various studies:

| Property | Description |

|---|---|

| Solubility | Enhanced due to the morpholino group, facilitating better absorption. |

| Stability | The oxalamide group contributes to overall chemical stability. |

| Biological Targets | Potential interactions with kappa opioid receptors and other enzyme systems. |

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through caspase activation.

- Anti-inflammatory Effects : Research indicated that the compound could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Antiviral Oxalamides (HIV Entry Inhibitors)

Compound 13 () :

- Structure : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide

- Key Features : Thiazole ring, chlorophenyl group, and acetylated piperidine.

- Activity : Designed as an HIV entry inhibitor targeting the CD4-binding site.

- Synthesis : 36% yield, 90% HPLC purity, LC-MS (APCI+) m/z 479.12 (M+H⁺) .

Comparison :

- The target compound replaces the thiazole and chlorophenyl groups with nitrophenyl and thiophene-morpholino substituents.

Umami Flavor Agonists

Comparison :

- Unlike S336’s flavor-enhancing methoxy and pyridine groups, the target compound’s nitro and thiophene substituents suggest a pharmacological rather than culinary application. The morpholino group may improve water solubility compared to S336’s lipophilic methoxybenzyl group.

Antimicrobial Oxalamides

GMC Series () :

- Example : GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)

- Key Features : Chlorophenyl and isoindoline-dione groups.

- Activity : Tested for antimicrobial properties.

Comparison :

- The target compound’s nitrophenyl group is more electron-deficient than GMC-3’s chlorophenyl, which could affect interactions with microbial targets. The thiophene-morpholino substituent may offer better membrane penetration than the isoindoline-dione group.

Cytochrome P450-Activated Inhibitors

Comparison :

- The target compound’s nitro group may increase metabolic stability compared to compound 16’s hydroxybenzoyl group, which is prone to Phase II conjugation. The morpholino group could mimic the methoxyphenethyl’s role in enhancing solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.